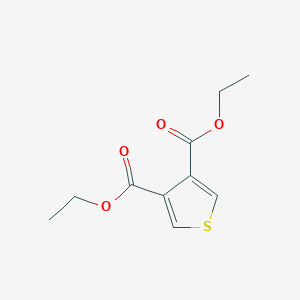

Diethyl thiophene-3,4-dicarboxylate

Vue d'ensemble

Description

Diethyl thiophene-3,4-dicarboxylate is a 3,4-pyrrole dicarboxylic diester . It has been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate and confirmed by IR, NMR, and mass spectra .

Synthesis Analysis

The synthesis of Diethyl thiophene-3,4-dicarboxylate involves the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane . This reaction affords a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative and the 3-oxo-2,3-dihydrothiophene .Molecular Structure Analysis

The molecular structure of Diethyl thiophene-3,4-dicarboxylate has been analyzed using Single Crystal X-Ray Diffraction (SCXRD) and CHNSO analysis . The topography of the crystal is identified as SEM images of different magnifications .Chemical Reactions Analysis

The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane results in a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative and the 3-oxo-2,3-dihydrothiophene .Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl thiophene-3,4-dicarboxylate include a density of 1.2±0.1 g/cm3, boiling point of 287.6±0.0 °C at 760 mmHg, and a flash point of 82.2±0.0 °C .Applications De Recherche Scientifique

Synthesis of New Thieno[2,3-b]-Thiophene Derivatives

Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of new thieno[2,3-b]-thiophene derivatives . These derivatives have been developed for different purposes in the pharmaceutical field and have been tested as potential antitumor, antiviral, antibiotic, antiglaucoma drugs, or as inhibitors of platelet aggregation .

Organic Electronic Materials

Dithieno[3,2-b:2′,3′-d]thiophene (DTT), a thiophene-fused molecule, has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . Diethyl thiophene-3,4-dicarboxylate can be used in the synthesis of DTT .

Synthesis of Trisubstituted Pyrroles

Diethyl 3,4-pyrroledicarboxylate, a compound similar to Diethyl thiophene-3,4-dicarboxylate, is used in the synthesis of trisubstituted pyrroles . These pyrroles are used to prepare pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain .

Synthesis of Diethyl 3,4-bis (2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate

Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of diethyl 3,4-bis (2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate . This compound has shown anti-diabetic properties .

Synthesis of Bis-heterocycles

Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of bis-heterocycles . These compounds have received a great deal of attention, not only as model compounds for main chain polymers but also because many biologically active natural and synthetic products have molecular symmetry .

Synthesis of 3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl Derivatives

Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of 3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl derivatives . These derivatives have potential applications in a wide variety of optical and electronic systems .

Orientations Futures

Propriétés

IUPAC Name |

diethyl thiophene-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-15-6-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZOOQHKDLZCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480033 | |

| Record name | Diethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl thiophene-3,4-dicarboxylate | |

CAS RN |

53229-47-3 | |

| Record name | Diethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)